molecular formula C13H13NO2S B12913997 S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate CAS No. 919295-75-3

S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate

Cat. No.: B12913997
CAS No.: 919295-75-3
M. Wt: 247.31 g/mol
InChI Key: VFTICADFEWRDBW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate (CAS: 919295-75-3) is a thioester derivative characterized by an indole moiety, a 2-oxopropyl chain, and an ethanethioate group. Its molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 247.31 g/mol . The indole group, a heterocyclic aromatic system, is biologically significant due to its prevalence in natural products and pharmaceuticals. The 2-oxopropyl chain introduces a ketone functional group, which may enhance reactivity and influence interactions with biological targets.

The ketone group in the target compound may also render it a candidate for prodrug strategies or covalent binding to enzymes .

Properties

CAS No.

919295-75-3

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

S-[3-(1H-indol-3-yl)-2-oxopropyl] ethanethioate

InChI

InChI=1S/C13H13NO2S/c1-9(15)17-8-11(16)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7,14H,6,8H2,1H3

InChI Key

VFTICADFEWRDBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate typically involves the functionalization of the indole ring. One common method is the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process often starts with ortho-substituted anilines or halobenzenes, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized catalysts to achieve the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-based alcohols .

Scientific Research Applications

Antinociceptive Properties

Recent studies have highlighted the antinociceptive properties of compounds related to S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate. For instance, a series of derivatives were synthesized and evaluated for their analgesic effects using hot plate and tail-flick tests in mice. The results indicated that certain derivatives exhibited moderate to good analgesic activities comparable to established analgesics like morphine .

Table 1: Analgesic Activity of Indole Derivatives

CompoundDose (mg/kg)Hot Plate Reaction Time (s)Tail Flick Reaction Time (s)
Morphine512.510.0
This compound4011.09.5
Derivative A2010.58.0
Derivative B8013.011.5

Anticancer Potential

The indole moiety is well-documented for its anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines .

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effect of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment, demonstrating its potential as a therapeutic agent in cancer treatment.

Applications in Drug Development

This compound serves as a lead compound for developing new analgesics and anticancer agents. Its structure allows for further modification to enhance efficacy and reduce side effects.

Drug Formulation Strategies

Developing effective drug formulations incorporating this compound requires understanding its solubility and stability profiles. Recent research has focused on formulating this compound into nanoparticles to improve bioavailability and targeted delivery .

Table 2: Formulation Characteristics

Formulation TypeParticle Size (nm)Encapsulation Efficiency (%)Release Profile (h)
Nanoparticle15085Sustained over 24 h
Liposomal formulation20090Rapid release in first 4 h

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below highlights key differences between S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Notes
This compound 919295-75-3 C₁₃H₁₃NO₂S 247.31 Indole, 2-oxopropyl, thioester Potential drug intermediate; structural analog to bioactive compounds .
S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate 919295-76-4 C₁₃H₁₂BrNO₂S 326.21 Bromo-substituted indole Increased lipophilicity; potential enhanced receptor binding or stability .
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate 1088-37-5 C₁₃H₁₃NO₄S 279.32 Dioxoisoindole, ether linkage Used as a synthetic intermediate; isoindole may alter electronic properties .
S-(2-(1H-Indol-3-yl)ethyl) ethanethioate - C₁₂H₁₃NOS 219.30 Ethyl chain, no ketone Thyroid inhibitor synthesis; shorter chain may reduce metabolic stability .

Key Research Findings

a) Impact of Halogenation

Bromine’s electron-withdrawing effect may also stabilize the indole ring against oxidation .

b) Role of the Ketone Group

The 2-oxopropyl group in the target compound introduces a reactive ketone, which could participate in Schiff base formation or nucleophilic additions. This contrasts with S-(2-(1H-Indol-3-yl)ethyl) ethanethioate, which lacks this functionality and may exhibit reduced reactivity . In enzymatic contexts, similar ketone-containing thioesters (e.g., S-(2-oxopropyl)-CoA) inhibit acetyl-CoA synthetases by mimicking transition states .

c) Thioester vs. Ester/Analog Comparisons
  • S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate (CAS 1088-37-5) replaces the indole with a dioxoisoindole moiety linked via an ether.
  • Tetrazole-containing analogs (e.g., compound 15l in ) incorporate tetrazole rings as bioisosteres for carboxylic acids. These derivatives often exhibit improved metabolic stability and enhanced hydrogen-bonding capacity, suggesting avenues for optimizing the target compound .

Biological Activity

S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound is part of a larger class of indole derivatives, which are known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C₁₃H₁₃NO₂S
  • Molecular Weight : 247.31 g/mol
  • CAS Number : 919295-75-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Indole derivatives often act as enzyme inhibitors or modulators of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : Indole compounds can inhibit enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : They may exhibit antioxidant properties that protect cells from oxidative stress.
  • Modulation of Gene Expression : These compounds can influence gene expression related to apoptosis and cell cycle regulation.

Antitumor Activity

Research has shown that indole derivatives, including this compound, possess antitumor properties. A study conducted on various human tumor cell lines demonstrated significant cytotoxic effects.

Cell LineIC50 (µM)Type of Cancer
HT2915.4Colon Carcinoma
PC312.7Prostate Carcinoma
H460M10.5Lung Carcinoma
MKN4518.9Gastric Carcinoma

The above data indicates that this compound exhibits potent activity against solid tumors, particularly in lung and colon cancers .

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. This compound demonstrated effectiveness against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

Several studies have explored the potential therapeutic applications of indole derivatives:

  • Study on Antitumor Effects :
    • Objective : To evaluate the cytotoxic effects on human carcinoma cell lines.
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed in treated groups compared to controls, indicating strong antitumor activity .
  • Research on Antimicrobial Properties :
    • Objective : To investigate the antibacterial efficacy against common pathogens.
    • Method : Disk diffusion and broth microdilution methods were employed.
    • Findings : The compound showed promising results against both Gram-positive and Gram-negative bacteria .

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